![molecular formula C6H4Br2N2O B3240780 3,5-Dibromoisonicotinamide CAS No. 1446357-61-4](/img/structure/B3240780.png)
3,5-Dibromoisonicotinamide
Übersicht
Beschreibung
3,5-Dibromoisonicotinamide (DBINA) is a chemical compound that belongs to the family of isonicotinamides. It is a highly functionalized molecule that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 3,5-Dibromoisonicotinamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. 3,5-Dibromoisonicotinamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
3,5-Dibromoisonicotinamide has been shown to modulate several biochemical and physiological processes. It has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 3,5-Dibromoisonicotinamide has also been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression. 3,5-Dibromoisonicotinamide has been reported to induce changes in the expression of several genes involved in cell cycle regulation, apoptosis, and DNA damage response.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dibromoisonicotinamide has several advantages as a research tool. It is a highly functionalized molecule that can be easily modified to generate analogs with improved properties. 3,5-Dibromoisonicotinamide is also relatively easy to synthesize and is commercially available. However, 3,5-Dibromoisonicotinamide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. 3,5-Dibromoisonicotinamide is also relatively unstable under acidic conditions, which can limit its use in some assays.
Zukünftige Richtungen
3,5-Dibromoisonicotinamide has several potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Future research could focus on developing analogs of 3,5-Dibromoisonicotinamide with improved properties, such as increased solubility and bioavailability. 3,5-Dibromoisonicotinamide could also be used as a starting point for the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. Further studies could also investigate the mechanism of action of 3,5-Dibromoisonicotinamide and its effects on different biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromoisonicotinamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. 3,5-Dibromoisonicotinamide has been reported to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to inhibit the production of inflammatory cytokines and reduce the severity of inflammation in animal models. 3,5-Dibromoisonicotinamide has also been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
3,5-dibromopyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVKCTSADYIIGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromoisonicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.